molecular formula C6H10F3NO2 B13488335 (6-(Trifluoromethyl)morpholin-3-yl)methanol

(6-(Trifluoromethyl)morpholin-3-yl)methanol

Cat. No.: B13488335
M. Wt: 185.14 g/mol
InChI Key: KKYQLJCMKAVKKT-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)morpholin-3-yl)methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)morpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the morpholine ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (6-(Trifluoromethyl)morpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-(Trifluoromethyl)morpholin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can serve as a marker in various assays, allowing researchers to track the compound’s interactions with biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)morpholin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • (6-(Trifluoromethyl)piperidin-3-yl)methanol
  • (6-(Trifluoromethyl)azepan-3-yl)methanol
  • (6-(Trifluoromethyl)pyrrolidin-3-yl)methanol

Comparison: Compared to these similar compounds, (6-(Trifluoromethyl)morpholin-3-yl)methanol is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

[6-(trifluoromethyl)morpholin-3-yl]methanol

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)5-1-10-4(2-11)3-12-5/h4-5,10-11H,1-3H2

InChI Key

KKYQLJCMKAVKKT-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(N1)CO)C(F)(F)F

Origin of Product

United States

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